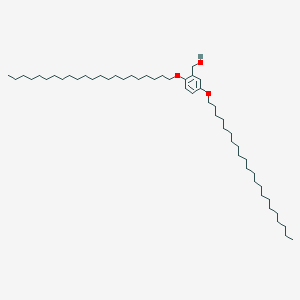![molecular formula C9H17NO4 B13910874 tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and an oxetane ring with a hydroxymethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative. One common method involves the use of tert-butyl carbamate and an oxetane-3-carboxylic acid derivative under basic conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxetane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it useful in peptide synthesis and other applications where temporary protection of functional groups is required .
Medicine
In medicine, derivatives of this compound are investigated for their potential as pharmaceutical agents. The oxetane ring is known to impart stability and bioavailability to drug molecules, making it an attractive scaffold for drug design .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with proteins and enzymes, affecting their activity. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the oxetane ring.
Oxetane derivatives: Compounds with an oxetane ring but different substituents.
Carbamate derivatives: Compounds with a carbamate group but different alkyl or aryl groups.
Uniqueness
tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate is unique due to the combination of the tert-butyl carbamate group and the oxetane ring. This combination imparts distinct reactivity and stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 |
Clé InChI |
AEIVOTLOANDCEL-RQJHMYQMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CO[C@H]1CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1COC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)
![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)





![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)


